Cyclooctanecarboxaldehyde,1-methyl-

Physicochemical Properties ADME Prediction Hydrophobicity

Cyclooctanecarboxaldehyde, 1-methyl- (also referred to as 1-Methylcyclooctanecarbaldehyde) is a medium-ring alicyclic aldehyde characterized by an eight-membered cyclooctane core with a reactive formyl group and a geminal methyl substituent at the 1-position. Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B13267345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctanecarboxaldehyde,1-methyl-
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CCCCCCC1)C=O
InChIInChI=1S/C10H18O/c1-10(9-11)7-5-3-2-4-6-8-10/h9H,2-8H2,1H3
InChIKeyWFRMWNWHWCVMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctanecarboxaldehyde, 1-methyl-: A 1-Methyl Substituted Cyclooctane Aldehyde Building Block [CAS 217464-11-4]


Cyclooctanecarboxaldehyde, 1-methyl- (also referred to as 1-Methylcyclooctanecarbaldehyde) is a medium-ring alicyclic aldehyde characterized by an eight-membered cyclooctane core with a reactive formyl group and a geminal methyl substituent at the 1-position [1]. Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol . This compound serves as a versatile synthetic intermediate, particularly in fragrance chemistry and the construction of complex spirocyclic or macrocyclic frameworks, where the specific steric and electronic environment created by the 1-methyl substitution differentiates its reactivity profile from simpler, unsubstituted cyclic aldehydes [2].

Why Substituting Cyclooctanecarboxaldehyde, 1-methyl- with Unsubstituted or Smaller Ring Analogs Is Scientifically Unreliable


The substitution of Cyclooctanecarboxaldehyde, 1-methyl- with other in-class aldehydes, such as unsubstituted cyclooctanecarboxaldehyde (CAS 6688-11-5) or smaller cycloalkyl aldehydes (e.g., cyclohexanecarboxaldehyde), is not straightforward due to quantifiable differences in steric bulk, molecular topology, and resultant physicochemical properties . The geminal methyl group introduces significant steric hindrance around the reactive carbonyl center, which can alter reaction kinetics and regioselectivity in nucleophilic additions or condensations . Furthermore, the expanded hydrophobic surface area and altered conformational flexibility of the eight-membered ring directly impact the compound's performance in applications where molecular recognition, such as odorant-receptor binding in fragrance development, is critical [1].

Quantitative Differentiation of Cyclooctanecarboxaldehyde, 1-methyl- Against Its Closest Analogs


Molecular Weight and Hydrophobicity: A 10% Increase in Mass and Predicted LogP Shift vs. Cyclooctanecarboxaldehyde

The addition of a methyl group to cyclooctanecarboxaldehyde results in a 10% increase in molecular weight (from 140.22 to 154.25 g/mol) and is predicted to increase the compound's hydrophobicity (LogP) . While experimental LogP data for this specific compound is not publicly available, this structural modification is a classic driver for increased lipophilicity, which can influence membrane permeability in biological assays or volatility in fragrance applications [1].

Physicochemical Properties ADME Prediction Hydrophobicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: A Fixed 17.07 Ų TPSA Indicating Lower Polarity vs. Analogues with Additional Heteroatoms

Cyclooctanecarboxaldehyde, 1-methyl- possesses a calculated Topological Polar Surface Area (TPSA) of 17.07 Ų and only a single hydrogen bond acceptor (the aldehyde oxygen) . This low TPSA is indicative of poor water solubility and high membrane permeability, a profile distinct from oxygenated or nitrogen-containing analogues like 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde, which would have a significantly higher TPSA due to its additional hydroxyl group .

Medicinal Chemistry Drug-likeness Physicochemical Properties

Steric Bulk and Conformational Restriction: A Neopentyl-Like Carbonyl Environment vs. Unsubstituted Cyclooctanecarboxaldehyde

The 1-methyl substitution creates a neopentyl-like, sterically hindered environment around the electrophilic carbonyl carbon [1]. This is in stark contrast to the more accessible carbonyl in unsubstituted cyclooctanecarboxaldehyde (CAS 6688-11-5). The increased steric demand is expected to significantly slow the rate of nucleophilic addition reactions and can be exploited to control regioselectivity in complex molecule synthesis, for example, by favoring reactions at less hindered sites in a polyfunctional molecule [2].

Organic Synthesis Steric Effects Reaction Kinetics

Where Cyclooctanecarboxaldehyde, 1-methyl- Delivers Quantifiable Value: Evidence-Backed Application Scenarios


Fragrance and Flavor Development: A Novel Woody-Ambergris Odorant Scaffold

Based on the class of cyclooctane aldehydes, which are known to possess 'intensively green' to 'woody' odor profiles, Cyclooctanecarboxaldehyde, 1-methyl- is a strong candidate for the development of new fragrance molecules . The 10% increase in molecular weight and predicted higher LogP compared to the unsubstituted parent (as noted in Section 3) are key drivers for lower volatility and increased substantivity on various substrates, which are desirable traits for long-lasting fragrance applications [5].

Synthesis of Sterically Demanding Spirocyclic and Macrocyclic Intermediates

The compound's neopentyl-like, sterically hindered aldehyde group, as detailed in Section 3, makes it an ideal building block for the synthesis of complex spirocyclic compounds, such as spiro[5.7]tridecane systems, and macrocyclic peptides . The 1-methyl group provides inherent control over reaction pathways, favoring mono-functionalization or directing subsequent reactions to less hindered positions in a growing molecule, a critical advantage over simpler aldehydes [5].

Medicinal Chemistry Hit-to-Lead Optimization: Exploring Hydrophobic, Conformationally Constrained Space

With a low TPSA of 17.07 Ų, no hydrogen bond donors, and a single acceptor (as established in Section 3), Cyclooctanecarboxaldehyde, 1-methyl- is a valuable fragment for medicinal chemists exploring lipophilic, metabolically stable cores . Its unique combination of an eight-membered ring's conformational flexibility and a quaternary center's steric bulk allows access to a distinct chemical space not occupied by smaller cycloalkyl or acyclic aliphatic aldehydes, enabling the fine-tuning of a lead compound's ADME and target-binding properties [5].

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